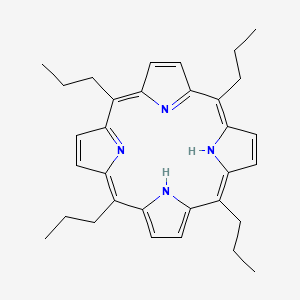

Tetrapropylporphin

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5,10,15,20-tetrapropyl-21,22-dihydroporphyrin | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H38N4/c1-5-9-21-25-13-15-27(33-25)22(10-6-2)29-17-19-31(35-29)24(12-8-4)32-20-18-30(36-32)23(11-7-3)28-16-14-26(21)34-28/h13-20,33-34H,5-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNYYHJHABCSFID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C2C=CC(=C(C3=CC=C(N3)C(=C4C=CC(=N4)C(=C5C=CC1=N5)CCC)CCC)CCC)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H38N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Tetrapropylporphin and Its Functionalized Derivatives

Classical Approaches to Tetrapropylporphin Synthesis

Classical synthetic routes often build upon established methods for pyrrole (B145914) and porphyrin ring formation, adapted for the specific alkyl substituents of tetrapropylporphin.

The Knorr pyrrole synthesis, a cornerstone in heterocyclic chemistry, has been adapted for the construction of porphyrin macrocycles. For tetrapropylporphin, this typically involves the condensation of appropriately substituted pyrrole precursors. A notable approach utilizes 3-acetylhexan-2-one, prepared from n-propyl bromide and acetylacetone, which is condensed with benzyl (B1604629) α-hydroxyiminoacetoacetate under Knorr's reaction conditions. The resulting pyrrole intermediate is then further processed, for example, by treatment with lead tetra-acetate and subsequent hydrogenolysis, to yield a precursor that can cyclize and aerate to form the tetrapropylporphin macrocycle, such as tetramethyltetrapropylporphin, often in good yields rsc.org.

Beyond the direct application of Knorr's synthesis for initial pyrrole ring formation, multi-step strategies are employed to assemble the complete porphyrin macrocycle. These pathways often involve the preparation of pyrrole units, followed by their condensation to form open-chain tetrapyrrole intermediates (like biladienes) or porphyrinogens, which are then cyclized and oxidized to the final porphyrin structure rsc.orgwikipedia.orgassumption.edunih.gov. For instance, a classical multi-step synthesis might involve the preparation of a pyrrole carboxylic acid derivative, followed by boiling in acetic acid and aeration to achieve the desired porphyrin macrocycle rsc.org. Modern advancements include solvent-free mechanochemical approaches that utilize grinding techniques to facilitate the condensation of pyrrole and aldehydes, followed by an oxidation step to yield porphyrins rsc.org.

Rational Design and Regiospecific Synthesis of Tetrapropylporphin Derivatives

Rational design principles are applied to synthesize tetrapropylporphin derivatives with specific functional groups introduced at defined positions, particularly the meso- and beta-positions, to fine-tune their properties.

The strategic introduction of substituents at the meso- (methine bridge) and beta- (pyrrole ring) positions is crucial for modifying the electronic and steric properties of tetrapropylporphin. Meso-substitution is commonly achieved by reacting pyrrole precursors with substituted aldehydes, often following methods like the Alder-Longo synthesis, allowing for the incorporation of various aryl or alkyl groups assumption.edu. General synthetic methods can be employed to introduce up to four different substituents at the meso-positions researchgate.net. Functionalization at the beta-positions typically involves electrophilic substitution reactions on the pyrrole rings, although achieving high regioselectivity can be challenging and may necessitate the use of pre-functionalized pyrrole building blocks or specific reaction conditions assumption.eduresearchgate.net.

The synthesis of halogenated tetrapropylporphin analogues is achieved through direct halogenation reactions. Bromination, for example, is a common technique used to introduce bromine atoms onto the porphyrin core, often targeting the beta-positions or meso-substituents, leading to compounds such as β-octaalkyl- meso -(bromophenyl)-substituted porphyrins researchgate.net. The regioselectivity of these halogenation reactions is influenced by the nature of the porphyrin substrate and the reaction conditions employed researchgate.netacs.org. The preparation of such halogenated derivatives is important for studying the impact of halogens on the photophysical and electronic characteristics of porphyrins researchgate.netresearchgate.net.

Advanced Methodologies for Expanded Tetrapyrrole Architecturesresearchgate.net

Advanced synthetic methodologies extend beyond simple porphyrins to create expanded tetrapyrrole architectures. These macrocycles, such as porphycenes and other larger conjugated systems, possess more than the standard 18 π-electrons or feature altered connectivity, resulting in distinct electronic and structural properties compared to porphyrins researchgate.netnih.govchemistryviews.org. The synthesis of these complex structures often involves modifications of established porphyrin synthesis routes, employing specialized coupling reactions or novel building blocks to assemble extensive conjugated macrocyclic frameworks researchgate.netnih.govchemistryviews.org.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by providing detailed information about the atomic connectivity and electronic environment. Tetrapropylporphin, like other porphyrins, exhibits characteristic NMR signals that are crucial for its structural assignment and the investigation of its dynamic properties.

Proton NMR (¹H NMR) Chemical Shift Analysis

Proton NMR spectroscopy provides insights into the hydrogen atoms within the Tetrapropylporphin molecule. The ¹H NMR spectrum of Tetrapropylporphin, when analyzed in solvents like CDCl₃, reveals signals corresponding to its various proton environments, including those of the propyl substituents and the porphyrin core. Notably, studies on tetraalkylporphyrins, including Tetrapropylporphin, indicate a significant downfield shift for the N-H protons, which is indicative of their involvement in tautomeric processes and intramolecular hydrogen bonding. The propyl groups, with their aliphatic protons, also contribute characteristic signals, often appearing as complex multiplets due to restricted rotation and coupling.

Table 3.3.1.1: Representative ¹H NMR Chemical Shifts for Tetrapropylporphin

| Proton Environment | Chemical Shift (δH, ppm) | Multiplicity | Solvent | Citation |

| N-H | Downfield shift | Varied | Varied | researchgate.net |

| Propyl CH₂ (α) | ~4.0-4.6 | m, dd, t | CDCl₃ | rsc.org |

| Propyl CH₂ (β) | ~1.9-2.2 | m | CDCl₃ | rsc.org |

| Propyl CH₃ | ~0.8-1.0 | m | CDCl₃ | rsc.org |

| Porphyrin β-pyrrole protons | Varied | Varied | Varied | acs.org |

Note: Specific assignments and observed shifts can vary based on the exact porphyrin derivative, solvent, and experimental conditions.

Carbon-13 NMR (¹³C NMR) and Cross Polarization Magic Angle Spinning (CPMAS) Techniques

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of Tetrapropylporphin. The ¹³C NMR spectrum reveals distinct signals for the different types of carbon atoms, including those in the pyrrole (B145914) rings, meso positions, and the propyl side chains. Cross Polarization Magic Angle Spinning (CPMAS) NMR is particularly valuable for studying solid-state structures and dynamics, including the tautomerism of porphyrins. Variable-temperature ¹³C CPMAS NMR studies on meso-tetrapropylporphyrin have shown that the pyrrole carbon signals can exhibit splittings at low temperatures, which are attributed to the kinetic effects associated with the migration of central hydrogen atoms within the porphyrin macrocycle researchgate.netweizmann.ac.ilglobalauthorid.com. In some cases, the low-temperature solution ¹³C NMR spectra of tetrapropylporphyrin show pyrrole carbon signals similar to those observed in room-temperature solid-state NMR, suggesting a degree of structural similarity or rapid exchange researchgate.net.

Table 3.3.2.1: Representative ¹³C NMR Chemical Shifts for Tetrapropylporphin

| Carbon Environment | Chemical Shift (δC, ppm) | Solvent | Citation |

| Pyrrole carbons (β) | ~138.6, 128.1, 127.3, 127.2 | CDCl₃ | rsc.org |

| Meso carbons | ~156.2, 138.6 | CDCl₃ | rsc.org |

| Propyl CH₂ (α) | ~79.2, 72.8, 70.2 | CDCl₃ | rsc.org |

| Propyl CH₂ (β) | ~66.4, 62.5 | CDCl₃ | rsc.org |

| Propyl CH₃ | ~7.0, 4.8 | CDCl₃ | rsc.org |

Note: Specific assignments and observed shifts can vary based on the exact porphyrin derivative, solvent, and experimental conditions.

Investigation of Tautomerism via NMR Spectroscopy

NMR spectroscopy, particularly variable-temperature ¹H and ¹³C NMR, is instrumental in investigating the tautomerism of porphyrins, including Tetrapropylporphin. The central N-H protons in free-base porphyrins are known to undergo rapid tautomerization, migrating between the nitrogen atoms of the pyrrole rings. This dynamic process can be observed through NMR by the coalescence of signals at elevated temperatures or by changes in chemical shifts and line broadening. Studies on tetraalkylporphyrins suggest that the bulkier alkyl substituents, such as the propyl groups in Tetrapropylporphin, can influence the activation energy for N-H tautomerism, potentially through steric effects that distort the macrocycle and enhance intramolecular hydrogen bonding researchgate.net. Solid-state ¹³C CPMAS NMR has provided evidence for kinetic effects related to hydrogen migration in the solid phase, where the observed spectral features are consistent with the dynamic exchange between different tautomeric forms researchgate.netweizmann.ac.ilglobalauthorid.com. The coupling of hydrogen migration with molecular rotation in the crystal lattice can explain why X-ray diffraction might appear to show localized hydrogens, while solid-state NMR reveals their dynamic nature weizmann.ac.il.

Specialized Spectroscopic Techniques

Quasi-line Phosphorescence Spectroscopy

Quasi-line phosphorescence spectroscopy, typically performed at low temperatures (e.g., liquid helium temperature, 4.2 K) in an inert matrix like n-octane, provides valuable information about the electronic and vibrational states of porphyrins researchgate.networldscientific.com. Studies on the copper complex of meso-tetrapropylporphin have utilized this technique to analyze its phosphorescence spectra worldscientific.com. These spectra are characterized by sharp, well-defined lines (quasi-lines) that arise from vibronic transitions. Research has identified specific vibrational modes, such as those with frequencies around 220 cm⁻¹, that are predominantly active in the phosphorescence spectrum of the copper complex of Tetrapropylporphin worldscientific.com. Furthermore, analysis of the phosphorescence excitation spectra has allowed for the determination of excited-state lifetimes, with the 2S₁(Q) level of the copper complex of Tetrapropylporphin reported to have a lifetime of approximately 35 fs worldscientific.com. The observation of a non-typically large distance between the edge components of the origin 'multiplet' (175 cm⁻¹) in these spectra highlights the sensitivity of the 0-0 transition energy to the surrounding environment worldscientific.com. Additionally, studies on Tetrapropylporphin have investigated the manifestation of vibronic analogues of Fermi resonance in its quasi-line spectra, revealing complex band structures that arise from interactions between electronic-vibrational states researchgate.net.

Compound Name List:

Tetrapropylporphin

meso-tetrapropylporphyrin

X-ray Photoelectron Spectroscopy (XPS) Investigations

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition and chemical state of the surface of a material. For organic molecules like Tetrapropylporphin, XPS provides critical insights into the electronic structure and bonding environments of the constituent atoms, primarily carbon and nitrogen, within the outermost layers of the sample. This technique is invaluable for confirming the presence of expected elements and understanding their chemical states, which can be influenced by the molecule's structure, including the propyl side chains and the porphyrin macrocycle.

The analysis of Tetrapropylporphin via XPS would focus on the core-level electrons of its constituent elements. The expected elemental composition includes carbon, hydrogen, and nitrogen. XPS is particularly adept at detecting carbon and nitrogen. The carbon (C 1s) spectrum is anticipated to show contributions from various carbon environments: the sp3 hybridized carbons of the propyl side chains and the sp2 hybridized carbons forming the aromatic porphyrin macrocycle. Typically, XPS spectra are calibrated using a known reference peak, often the C 1s peak from adventitious carbon contamination, which is usually assigned a binding energy of approximately 284.6 eV. The specific carbon atoms within Tetrapropylporphin would exhibit binding energies close to this reference, with potential shifts indicating their specific bonding environments.

The nitrogen (N 1s) spectrum is expected to provide information about the nitrogen atoms within the porphyrin macrocycle. In porphyrins, these nitrogen atoms are typically pyrrolic or imidic, and their binding energies are sensitive to the electronic environment. Studies on similar porphyrin structures have shown N 1s peaks in the binding energy range of approximately 397.7 eV to 400.0 eV, often exhibiting multiple components if different nitrogen environments are present or if the molecule exists in different tautomeric forms.

Due to the limited availability of specific XPS data directly for Tetrapropylporphin in the consulted literature, the following table presents representative binding energies and assignments based on XPS studies of analogous porphyrin compounds. These values are illustrative of the types of signals expected and their interpretations.

| Core Level | Binding Energy (eV) | Assignment |

| C 1s | ~284.6 | C-C, C-H bonds (common reference for adventitious carbon) |

| C 1s | ~284.8 - 285.5 | C-C, C-H bonds (aliphatic carbons in propyl chains and aromatic carbons in the porphyrin ring) |

| N 1s | ~397.7 - 400.0 | Pyrrolic/Imidic nitrogen atoms within the porphyrin macrocycle |

Detailed research findings from XPS investigations on Tetrapropylporphin would typically involve:

Elemental Composition Confirmation: The survey XPS spectrum would confirm the presence of carbon and nitrogen, allowing for the determination of their atomic ratio on the surface. This ratio would be compared against the theoretical stoichiometry of Tetrapropylporphin.

Chemical State Analysis of Carbon: Deconvolution of the C 1s peak would be performed to distinguish between different carbon environments. This would help differentiate the contributions from the aliphatic propyl chains and the aromatic porphyrin core, providing insights into the molecular structure and potential surface segregation of different parts of the molecule.

Characterization of Nitrogen Environments: The N 1s spectrum would be analyzed to identify the chemical state of the nitrogen atoms. Peaks in the specified range (397.7-400.0 eV) would confirm the presence of the porphyrin macrocycle's nitrogen atoms. Variations in peak position or the presence of multiple components could indicate different tautomeric forms or coordination states if a metal were complexed, though for the free base porphyrin, it primarily reflects the electronic environment of the pyrrolic/imidic nitrogens researchgate.net.

Surface Purity Assessment: XPS is highly sensitive to surface contaminants. The presence and intensity of unexpected peaks (e.g., oxygen, silicon) would indicate surface contamination or oxidation, which is crucial for understanding the material's true surface chemistry.

By analyzing these spectral features, XPS investigations contribute significantly to the thorough characterization and structural elucidation of Tetrapropylporphin, providing a detailed understanding of its surface composition and the chemical states of its constituent elements.

Investigations into Photophysical Properties and Excited State Dynamics

Fluorescence Spectroscopy and Quantum Yield Analysis

Studies have employed fluorescence spectroscopy to probe the excited states of tetrapropylporphin, providing insights into its radiative decay pathways and efficiency.

Steady-State Fluorescence and Excitation Spectra

Steady-state fluorescence and excitation spectra of tetrapropylporphin have been investigated, often in different matrices or under varying conditions to understand environmental effects on its photophysical behavior. For instance, research has explored these spectra in nanoporous silicate (B1173343) gel matrices at different temperatures (300 K, 77 K, and 4.2 K) researchgate.net. These studies aim to correlate spectral features with the molecular structure and potential interactions within the matrix. Comparisons with other porphyrin derivatives, such as tetraphenylporphyrin (B126558) and tetraazaporphyrin, have also been made to highlight the influence of structural modifications on spectral properties researchgate.netresearchgate.netcore.ac.uk.

Fluorescence Quantum Yield Determinations

The fluorescence quantum yield () is a key parameter quantifying the efficiency of fluorescence emission. Determinations of for tetrapropylporphin and its derivatives are essential for assessing their potential in applications requiring luminescence. While specific numerical values for tetrapropylporphin are not explicitly detailed in the provided snippets for this subsection, general trends indicate that factors like matrix environment and structural modifications can significantly influence quantum yields researchgate.netresearchgate.net. For example, the addition of oxo-substitution to porphyrin structures has been shown to increase the fluorescence quantum yield, while the presence of heavy atoms can lead to a decrease due to enhanced intersystem crossing researchgate.net.

Time-Resolved Fluorescence Decay and Lifetime Measurements

Time-resolved fluorescence spectroscopy provides information about the temporal evolution of the excited state population, allowing for the determination of fluorescence lifetimes and decay kinetics. Studies have measured fluorescence lifetimes for various porphyrin derivatives, with these lifetimes being sensitive to the molecular environment and deactivation pathways researchgate.netresearchgate.net. For tetrapropylporphin, understanding its fluorescence decay dynamics is critical for elucidating non-radiative decay processes and excited-state relaxation mechanisms. While direct lifetime values for tetrapropylporphin are not detailed in the provided snippets, research on related porphyrins suggests that lifetimes can range from picoseconds to nanoseconds, depending on the specific structure and conditions researchgate.netresearchgate.net.

Transient Absorption Spectroscopy and Electron Transfer Processes

Transient absorption spectroscopy is a powerful technique for probing short-lived excited states and intermediates, including those involved in electron transfer processes.

Ultrafast Intermolecular Electron Transfer Dynamics

Research has explored the dynamics of electron transfer involving porphyrin systems. Studies have investigated ultrafast intermolecular electron transfer, particularly in the context of donor-acceptor systems, where porphyrins can act as electron donors or acceptors uni-luebeck.de. While specific details on tetrapropylporphin's role in ultrafast intermolecular electron transfer are not extensively detailed in the provided snippets, the general field of porphyrin photochemistry includes studies on such dynamics, often in conjunction with quinones or other electron-accepting molecules uni-luebeck.de.

Characterization of Charge Separated States

The formation and characterization of charge-separated states are central to understanding photoinduced electron transfer. These states represent species where an electron has been transferred from one molecule to another, creating distinct radical cation and radical anion species. Investigations into porphyrin chemistry often involve characterizing these charge-separated states using techniques like transient absorption spectroscopy, which can detect the spectral signatures of these transient species researchgate.netuni-luebeck.de. The stability and recombination dynamics of these charge-separated states are critical parameters influenced by the molecular structure and the surrounding environment.

Triplet State Dynamics and Singlet Oxygen Generation

Porphyrins, including Tetrapropylporphin, are known for their ability to populate triplet excited states, which are crucial for processes like photosensitization and energy transfer to molecular oxygen.

The transition from a singlet excited state to a triplet excited state, known as intersystem crossing (ISC), is a key process determining the population of the triplet state. The efficiency of ISC, often influenced by spin-orbit coupling, dictates the subsequent triplet state lifetime. While specific triplet lifetime data for Tetrapropylporphin is not directly detailed in the provided search snippets, general porphyrin research indicates that factors like macrocycle distortion can influence ISC rates and triplet lifetimes scispace.comnih.govrsc.orgnsf.gov. Studies on related porphyrins suggest that structural modifications can lead to significant variations in triplet lifetimes, ranging from picoseconds to milliseconds rsc.orgucl.ac.uksemanticscholar.org. The presence of heavy atoms or specific structural features can enhance spin-orbit coupling, thereby increasing the rate of intersystem crossing wikipedia.orgresearchgate.net.

The generation of singlet oxygen (O) is a critical application of porphyrins as photosensitizers. This occurs when the triplet excited state of the porphyrin transfers its energy to ground-state molecular oxygen (O). The efficiency of this process is quantified by the singlet oxygen quantum yield (). While direct values for Tetrapropylporphin are not explicitly stated, studies on similar porphyrin derivatives show that can be substantial. For instance, related halogenated porphyrins have demonstrated singlet oxygen quantum yields ranging from 0.54 to 0.91 rsc.org. It is understood that the singlet oxygen quantum yield is strongly dependent on the triplet state lifetime of the porphyrin scispace.comnih.gov. Therefore, any factors influencing triplet lifetime, such as structural distortions or interactions with the surrounding medium, will also impact singlet oxygen generation scispace.comnih.gov. The determination of typically involves indirect methods using chemical acceptors that react with singlet oxygen, or direct monitoring of singlet oxygen's weak near-infrared phosphorescence researchgate.netnih.govkuleuven.beucf.edu.

Environmental and Structural Perturbations on Photophysical Parameters

The photophysical properties of Tetrapropylporphin are sensitive to its surrounding environment and its own molecular conformation.

Solvent polarity plays a significant role in altering the electronic transitions of porphyrins, leading to shifts in absorption and emission spectra (solvatochromism) uobabylon.edu.iqmdpi.comresearchgate.netniscpr.res.in. Polar solvents can stabilize excited states through specific interactions like hydrogen bonding, potentially causing bathochromic (red) or hypsochromic (blue) shifts in absorption maxima depending on the nature of the interaction uobabylon.edu.iqmdpi.com. Protonation of the porphyrin core can also lead to significant changes in electronic structure and spectral properties, often resulting in distinct absorption bands corresponding to monoprotonated and diprotonated species researchgate.netresearchgate.netbsatu.bynih.gov. Studies on related porphyrins indicate that solvent polarity and protonation state can influence the energy levels of electronic transitions and, consequently, affect photophysical parameters mdpi.comresearchgate.netbsatu.by. For example, the diprotonated form of a related porphyrin (H4TPP2+) showed enhanced non-radiative decay yields compared to its neutral form researchgate.net.

The flexibility of the porphyrin macrocycle and the presence of substituents can lead to conformational distortions, such as saddle shapes scispace.comnih.govresearchgate.netrsc.org. These distortions can significantly impact photophysical properties. Research on porphyrins with graded macrocycle distortion has shown that nonplanarity affects singlet and triplet state properties, with singlet states often being more sensitive than triplet states scispace.comnih.govresearchgate.net. Such distortions can influence intersystem crossing rates and, consequently, triplet state lifetimes and singlet oxygen quantum yields scispace.comnih.govresearchgate.net. The dynamic relaxation of the tetrapyrrole macrocycle due to steric interactions can also lead to biexponential decay of triplet states, indicating conformational rearrangements researchgate.net.

Electrochemical Behavior and Redox Characteristics

Cyclic Voltammetry of Tetrapropylporphyrin and its Metal Complexes

Cyclic voltammetry (CV) is a powerful electrochemical technique used to probe the redox behavior of chemical species. For tetrapropylporphyrin (H₂TPP) and its metallated derivatives (MTPP), CV reveals a series of oxidation and reduction events corresponding to the removal or addition of electrons from the porphyrin macrocycle and the central metal ion.

Typically, the cyclic voltammogram of a free-base tetrapropylporphyrin in a non-aqueous solvent like dichloromethane (B109758) exhibits two reversible one-electron oxidations and two reversible one-electron reductions. The oxidations involve the formation of a π-cation radical and then a dication, while the reductions lead to the formation of a π-anion radical and a dianion. These processes are centered on the porphyrin ligand itself.

Upon coordination with a metal ion, the electrochemical behavior can be significantly altered. The nature of the central metal dictates whether the redox processes are metal-centered or ligand-centered. For instance, with electrochemically inactive metal ions like Zn(II), the redox processes remain primarily ligand-centered. However, for transition metals such as cobalt, iron, or copper, metal-centered redox couples (e.g., Co(II)/Co(III) or Fe(II)/Fe(III)) can be observed in addition to the ligand-centered processes. acs.org

The scan rate in a CV experiment also provides insights into the stability of the generated redox species. For truly reversible processes, the peak separation (ΔEp) between the anodic and cathodic peaks is close to 59/n mV (where n is the number of electrons transferred) at room temperature, and the peak currents are proportional to the square root of the scan rate.

A representative, generalized cyclic voltammogram for a metallotetrapropylporphyrin might show the following features:

| Process | Description | Potential Range (V vs. SCE) |

| First Ring Oxidation | Formation of the porphyrin π-cation radical | +0.8 to +1.2 |

| Second Ring Oxidation | Formation of the porphyrin dication | +1.2 to +1.6 |

| Metal-centered Redox | e.g., M(II)/M(III) | Variable, depends on the metal |

| First Ring Reduction | Formation of the porphyrin π-anion radical | -1.0 to -1.4 |

| Second Ring Reduction | Formation of the porphyrin dianion | -1.4 to -1.8 |

Note: These potential ranges are illustrative and can vary significantly based on the specific metal, solvent, and electrolyte used.

Analysis of Redox Potentials and Electron Transfer Mechanisms

The redox potentials obtained from cyclic voltammetry provide valuable thermodynamic information about the ease of oxidation and reduction of tetrapropylporphyrin and its complexes. The half-wave potential (E₁/₂) for a reversible couple is a good approximation of the standard redox potential.

The electron transfer mechanism in these systems is often a concerted, outer-sphere process where the electron tunnels between the electrode and the porphyrin molecule without significant structural changes. The kinetics of this electron transfer can be assessed from the peak separation in the cyclic voltammogram. Larger peak separations can indicate slower electron transfer kinetics or the presence of coupled chemical reactions.

For metalloporphyrins involved in catalytic cycles, the electron transfer steps are crucial. For example, in the oxygenation reactions catalyzed by iron porphyrins, the key reactive intermediate is often an oxoiron(IV) porphyrin π-cation radical. nih.gov The redox potential of the Fe(IV)/Fe(III) couple and the porphyrin-centered oxidations are critical in determining the catalytic efficiency. nih.govrsc.org

Homogeneous electron transfer reactions between porphyrin complexes and other redox agents have also been studied to understand the intrinsic reactivity of these molecules. The rates of these reactions can be very fast, consistent with the small reorganization energies typically associated with porphyrin-centered redox processes. sc.edu

Influence of Substituents and Coordination on Electrochemical Properties

The electrochemical properties of porphyrins can be finely tuned by modifying their peripheral substituents and the coordination environment of the central metal ion.

Substituent Effects: The four propyl groups at the meso positions of tetrapropylporphyrin have an electron-donating effect on the porphyrin macrocycle. Compared to unsubstituted porphyrin, these alkyl groups make the porphyrin ring easier to oxidize and more difficult to reduce. This is reflected in a negative shift of the oxidation potentials and a negative shift of the reduction potentials. In contrast, electron-withdrawing substituents, such as formyl or benzoyl groups, have the opposite effect, making the porphyrin easier to reduce. nih.govmdpi.com The electronic nature of the substituents directly influences the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the porphyrin.

| Substituent Type | Effect on Oxidation Potential | Effect on Reduction Potential |

| Electron-donating (e.g., propyl) | Becomes less positive (easier to oxidize) | Becomes more negative (harder to reduce) |

| Electron-withdrawing (e.g., formyl) | Becomes more positive (harder to oxidize) | Becomes less negative (easier to reduce) |

Coordination Effects: The coordination of axial ligands to the central metal ion in a metallotetrapropylporphyrin can also significantly impact its redox potentials. The nature of the axial ligand can modulate the electron density at the metal center and, through it, the entire porphyrin ring. For instance, the coordination of an anionic axial ligand to an oxoiron(IV) porphyrin π-cation radical complex leads to a positive shift in the redox potential, making the complex harder to reduce. nih.gov Conversely, a neutral axial ligand like imidazole (B134444) can cause a negative shift in the redox potential. nih.gov This tuning of redox properties through axial ligation is crucial for the function of many heme-containing enzymes.

Investigation of Diffusion Coefficients and Mass Transport Phenomena

In electrochemical experiments, the rate of the observed reaction can be limited by the transport of the electroactive species to the electrode surface. This mass transport is primarily governed by diffusion. The diffusion coefficient (D) is a measure of how quickly a substance moves through a particular medium.

The diffusion coefficient of a tetrapropylporphyrin complex in solution can be determined from cyclic voltammetry experiments using the Randles-Sevcik equation, which relates the peak current to the concentration of the analyte, the scan rate, and the diffusion coefficient.

Mass transport limitations are particularly important in electrocatalytic systems. For instance, in the electrocatalytic reduction of oxygen by an iron porphyrin, the catalytic current can be limited by the diffusion of oxygen and protons to the electrode surface. nih.govacs.org Increasing the concentration of these species can lead to an enhancement of the catalytic current. nih.govacs.org

The aggregation of porphyrin molecules in solution can also affect their diffusion. Porphyrins are known to form aggregates, and the size and shape of these aggregates will influence their diffusion coefficients. mdpi.com The steric bulk of the propyl substituents in tetrapropylporphyrin may play a role in modulating the extent of aggregation compared to less hindered porphyrins.

Electrocatalytic Aspects of Tetrapropylporphin Systems

Metalloporphyrins, including tetrapropylporphyrin derivatives, are excellent electrocatalysts for a variety of important chemical transformations. The catalytic activity is centered at the metal ion, which can cycle through different oxidation states during the catalytic process.

One of the most studied applications is in the oxygen reduction reaction (ORR), which is a key process in fuel cells. Iron and cobalt porphyrins are known to be active catalysts for the four-electron reduction of oxygen to water. The mechanism involves the binding of oxygen to the reduced metal center, followed by a series of proton and electron transfer steps. nih.govacs.org

Porphyrin-based systems are also being explored as catalysts for the oxygen evolution reaction (OER), which is the other half-reaction of water splitting. researchgate.netresearchgate.net The modification of the central metal atom and the peripheral substituents can be used to tune the overpotential required for the reaction. researchgate.netresearchgate.net

Furthermore, rhodium porphyrins have shown high activity for the electrochemical oxidation of carbon monoxide, a common poison for platinum-based fuel cell catalysts. acs.org The electronic effects of the substituents on the porphyrin ring have been shown to significantly influence the catalytic activity. acs.org

The general scheme for the electrocatalytic cycle of a metallotetrapropylporphyrin (MTPP) can be summarized as follows:

Activation: The catalyst M(n)TPP is electrochemically brought to its active oxidation state, M(m)TPP.

Substrate Binding: The substrate (e.g., O₂) binds to the activated catalyst.

Electron/Proton Transfer: A series of electron and proton transfer steps lead to the transformation of the substrate into the product (e.g., H₂O).

Product Release and Catalyst Regeneration: The product is released, and the catalyst is regenerated to its initial state, ready for another cycle.

Coordination Chemistry and Metalloporphyrin Complexes

Formation of Tetrapropylporphin Metal Complexes

The synthesis of tetrapropylporphin metal complexes typically involves the reaction of the free base tetrapropylporphin with a suitable metal salt in an appropriate solvent, often under heating. The metal ion inserts into the central cavity of the porphyrin ring, displacing the two acidic protons.

Tetrapropylporphin can form complexes with a broad spectrum of transition metal ions, including but not limited to copper (Cu), silver (Ag), magnesium (Mg), zinc (Zn), cadmium (Cd), mercury (Hg), tin (Sn), lead (Pb), manganese (Mn), iron (Fe), cobalt (Co), and nickel (Ni) researchgate.netoup.comgre.ac.uknih.govcsbsju.edunih.govwikipedia.org. The specific metal ion dictates the electronic configuration and the resulting properties of the metalloporphyrin. For instance, the ease and stability of complex formation can vary significantly between different metal ions, influenced by factors such as ionic radius, charge, and Lewis acidity nih.gov.

The nature of the coordinated metal ion profoundly impacts the electronic and spectroscopic characteristics of the tetrapropylporphin complex. The metal's electronic configuration influences the π-system of the porphyrin macrocycle, leading to shifts in absorption and emission spectra. For example, the intense Soret and Q bands in the UV-Vis spectra are highly sensitive to the metal ion and its electronic state umich.eduacs.org. Charge transfer transitions between the metal and the porphyrin or axial ligands also contribute to the observed spectra and are diagnostic of the metal-ligand bond properties umich.edu. Paramagnetic metal ions, in particular, can quench fluorescence by promoting non-radiative decay pathways like intersystem crossing psu.edu.

Ligand Field Effects and Coordination Geometries

Ligand field theory provides a framework for understanding the interactions between the metal ion's d orbitals and the porphyrin's nitrogen atoms libretexts.orglibretexts.orgnumberanalytics.comwikipedia.org. The coordination geometry around the metal ion is crucial and is dictated by the metal's electronic configuration and the steric environment. For d8 metal ions like Ni(II) and Cu(II), square planar coordination is common, while other metals may adopt five-coordinate or octahedral geometries, often with axial ligands numberanalytics.comyoutube.com. The ligand field splitting energy (Δ) influences the spin state of the metal ion, affecting magnetic and spectroscopic properties mdpi.com. The porphyrin macrocycle itself, with its planar structure, typically leads to specific coordination preferences.

Stability and Reactivity of Metallotetrapropylporphins in Various Environments

The stability of metallotetrapropylporphins is generally high due to the robust nature of the porphyrin macrocycle and the strong coordination bonds formed with metal ions semanticscholar.orgsydney.edu.aunih.govnih.govuu.nl. However, their reactivity can be modulated by the coordinated metal, the peripheral substituents, and the surrounding environment. Factors such as pH, solvent, temperature, and the presence of oxidants or reductants can influence their stability and lead to transformations or degradation pathways nih.govnih.gov. The metal-ligand bond strength and the electronic properties of the metal center are critical determinants of their chemical behavior nih.govsemanticscholar.org.

Synthetic Strategies for Specific Metalloporphyrin Derivatives

The synthesis of tetrapropylporphin derivatives often involves tailored strategies to introduce specific metal ions or to modify the porphyrin periphery. While the basic metallation process is well-established, advanced techniques can be employed to create more complex structures, such as metalloporphyrin-based metal-organic frameworks (MOFs) mdpi.comnih.gov. These strategies leverage the coordination chemistry of both the porphyrin and the metal ions to build extended networks with unique properties. The choice of metal precursor, reaction conditions, and purification methods are critical for obtaining high yields and desired products researchgate.net.

Catalytic Applications and Reaction Mechanisms

Tetrapropylporphin as a Catalyst Component

Tetrapropylporphin, as a ligand, can impart specific electronic and steric properties to metal centers, influencing their catalytic performance. While direct applications of the metal-free Tetrapropylporphin as a catalyst are less common, its derivatives and metal complexes are central to catalytic research.

Tetrapyrrole macrocycles, including porphyrins, are recognized for their potential in oxidation catalysis, particularly in processes involving reactive oxygen species (ROS) researchgate.net. These catalysts can facilitate the degradation of various organic compounds, including pharmaceuticals, through oxidative pathways researchgate.net. While specific studies detailing Tetrapropylporphin's direct role as a catalyst in oxidation reactions are not extensively detailed in the provided literature, porphyrins as a class are explored for their ability to activate oxygen or other oxidants. For instance, theoretical studies have investigated the mechanisms of guanine (B1146940) oxidation catalyzed by ruthenium complexes, where porphyrins are implicated in mediating oxygen insertion mechanisms acs.org. Research groups actively study oxidation catalysis, including the dynamic behavior of catalysts under reaction conditions wisc.edu.

The catalytic versatility of porphyrin complexes extends to reactions such as hydroformylation and hydrogenation. While specific examples of Tetrapropylporphin acting as a catalyst in hydroformylation, hydrogenation, or hydrocyanation are not prominently featured in the reviewed literature, related porphyrin derivatives have shown activity. For example, substituted copper(II) porphyrins have been investigated as catalysts for the disproportionation of hydrogen peroxide scribd.com. Furthermore, metal complexes are crucial in hydroformylation processes, often utilizing phosphine (B1218219) ligands to stabilize active rhodium sites nih.govnih.govyoutube.com. Although Tetrapropylporphin itself is not directly cited as a catalyst in these specific reactions within the provided search results, its structural similarity to other catalytically active porphyrins suggests potential for similar applications with appropriate metal coordination.

Metal-Tetrapropylporphin Complexes in Catalysis

The coordination of metal ions to the Tetrapropylporphin macrocycle creates metalloporphyrin complexes that are central to many catalytic applications. The nature of the coordinated metal and the porphyrin's substituents significantly influence the complex's reactivity and selectivity.

Metal porphyrin complexes are well-established catalysts for cyclopropanation reactions, typically involving the decomposition of diazo compounds to form metal carbenoids that then react with olefins chem-station.comunl.pt. While direct studies focusing on Tetrapropylporphin metal complexes in cyclopropanation are not explicitly detailed in the provided snippets, related porphyrin systems demonstrate significant catalytic activity. For instance, iron and osmium complexes of tetra-p-tolylporphyrinato (TTP) have been shown to be highly efficient in converting styrenes and diazo reagents to cyclopropanes with high yields and stereoselectivity iastate.edu. These findings suggest that Tetrapropylporphin metal complexes could similarly mediate these transformations, with the alkyl substituents potentially influencing solubility and steric interactions. Mechanistic studies often involve iron porphyrin-carbene intermediates, where the olefin reacts to form the cyclopropane (B1198618) product via concerted or stepwise pathways researchgate.net.

Table 1: Metal Porphyrin Complexes in Cyclopropanation Reactions

| Catalyst System | Substrate Type | Diazo Reagent | Key Outcome | Reference |

| Os(TTP) | Styrenes | Diazo reagents | High yields, high stereoselectivity | iastate.edu |

| Fe(TTP) | Styrenes | Diazo reagents | High yields, high stereoselectivity | iastate.edu |

| Iron Porphyrin Complex | Arylalkenes | α-diazoacetonitrile | Highly enantioselective cyclopropanation | researchgate.net |

Note: TTP refers to tetra-p-tolylporphyrinato. While not Tetrapropylporphin, these represent related porphyrin systems demonstrating catalytic activity in cyclopropanation.

Porphyrin complexes have been explored in various polymerization techniques, including controlled radical polymerizations like Atom Transfer Radical Polymerization (ATRP) beilstein-journals.orgcmu.edu. These processes rely on reversible activation and deactivation equilibria mediated by transition metal complexes. While Nickel porphyrins, including Tetrapropylporphyrin (TPrP), have been investigated in spectroelectrochemical studies researchgate.net, and Tetrapropylporphyrin itself has been studied for its spectroscopic properties nrel.gov, direct catalytic applications of metal-Tetrapropylporphin complexes in polymerization processes are not explicitly detailed in the provided search results. Research in polymerization often involves transition metals like copper or iron in controlled radical polymerization cmu.edu, and metal-free organic photoredox catalysts nih.gov.

Theoretical and Computational Studies

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations play a pivotal role in understanding the fundamental properties of molecules like Tetrapropylporphin, providing insights into their electronic structure, geometry, and vibrational characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a widely employed computational method for determining molecular geometries and electronic properties. For porphyrin systems, including Tetrapropylporphin, DFT calculations are utilized to optimize the molecular structure, yielding equilibrium bond lengths and angles nih.govcnr.ityoutube.com. These optimizations are typically performed using various exchange-correlation functionals, such as M06-2X or B3LYP, in conjunction with specific basis sets like 6-311++G(d,p) or 6-31G(d) nih.govirjweb.comdergipark.org.trmdpi.comresearchgate.net.

The electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the HOMO-LUMO energy gap. These parameters are crucial for predicting a molecule's reactivity, charge transport capabilities, and optical absorption characteristics irjweb.comdergipark.org.trmdpi.comresearchgate.netosti.gov. DFT calculations can also elucidate charge distribution within the molecule and analyze tautomeric forms, which have been studied for porphyrins where Tetrapropylporphin was included in comparative analyses nih.gov.

Calculation of Vibrational Frequencies and Zero-Point Energies

The calculation of vibrational frequencies is essential for characterizing molecular dynamics and stability. DFT methods, often employing a harmonic approximation, are used to compute these frequencies and the associated normal modes youtube.commdpi.comethz.chcrystalsolutions.eu. For porphyrin derivatives, functionals like B3LYP with basis sets such as 6-31+G(d,p) or 6-311G have been applied to determine vibrational spectra researchgate.net.

These calculated vibrational frequencies allow for the determination of zero-point energies (ZPE), which represent the minimum vibrational energy a molecule possesses even at absolute zero temperature. ZPE is a significant component in calculating more accurate thermodynamic properties like enthalpy and Gibbs free energy, often by adding it to the electronic energy obtained from single-point calculations reddit.comresearchgate.net. While specific vibrational frequencies or ZPE values for Tetrapropylporphin were not detailed in the reviewed literature, these computational techniques are standard for such molecular systems.

Single Point Energy Calculations and Energy Surfaces

Single-point energy calculations provide the total electronic energy of a molecule at a fixed geometric configuration faccts.deatomistica.online. These calculations are fundamental for benchmarking different computational methods or basis sets and serve as a basis for more complex simulations. They can also be combined with geometry optimizations performed at a lower level of theory to refine energy values using higher-level methods reddit.comresearchgate.net.

Potential Energy Surfaces (PES) describe the relationship between a molecule's energy and its geometric coordinates numberanalytics.comresearchgate.net. DFT methods are instrumental in constructing these surfaces, allowing researchers to map out reaction pathways, identify transition states, and understand conformational changes numberanalytics.comchemrxiv.orguni-muenchen.de. While specific PES studies for Tetrapropylporphin were not explicitly found, these methods are broadly applicable to understanding molecular behavior and reactivity.

Investigation of Aromaticity and Conjugation Pathways (e.g., NICS values)

Aromaticity is a key property influencing the stability and electronic behavior of porphyrin macrocycles. Computational methods, particularly the Nucleus-Independent Chemical Shift (NICS) index, are used to probe aromaticity github.iomdpi.com. NICS values are calculated by placing a hypothetical nucleus at specific points within or around a ring system to measure the magnetic shielding, with negative values typically indicating aromaticity and positive values suggesting antiaromaticity github.ioineosopen.orgkiku.dk.

DFT functionals such as CAM-B3LYP, M05-2X, and M06-2X are commonly employed for NICS calculations, with NICS(1) (measured 1 Å above the ring center) often used to assess π-conjugation frontiersin.org. Although specific NICS values for Tetrapropylporphin were not detailed in the reviewed literature, these techniques are standard for evaluating the aromatic character of porphyrin frameworks.

Modeling of Spectroscopic Data and Electronic Transitions

The electronic and optical properties of Tetrapropylporphin can be modeled using spectroscopic techniques, often complemented by theoretical calculations. Electronic spectra of cationic forms of Tetrapropylporphin have been investigated in various matrices acs.org.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational tool for modeling electronic transitions and predicting spectroscopic properties, including UV-Vis absorption and fluorescence spectra mdpi.commdpi.comresearchgate.netresearchgate.netmdpi.comq-chem.com. TD-DFT calculations, typically using functionals like B3LYP or CAM-B3LYP, can accurately simulate excitation energies and characterize the nature of electronic transitions, such as those arising from HOMO-LUMO excitations, which are fundamental to understanding a molecule's interaction with light mdpi.comresearchgate.netresearchgate.netresearchgate.netmdpi.com. Theoretical calculations have been performed for other porphyrin derivatives to understand their absorption and fluorescence spectra researchgate.net.

Simulation of Photophysical Processes (e.g., Electron Transfer, Charge Separation)

The simulation of photophysical processes, such as electron transfer and charge separation, is crucial for understanding energy conversion mechanisms in molecules. While these phenomena are well-studied in various organic and biological systems, specific computational simulations focusing on Tetrapropylporphin in these contexts were not explicitly detailed in the provided search results.

However, methodologies like surface hopping simulations, quantum mechanical calculations, and kinetic modeling are employed to investigate excited-state dynamics, electron transfer rates, and charge separation processes in related molecular systems nih.govnih.govrsc.orgyale.edu. These advanced computational techniques provide insights into how molecules absorb light and initiate subsequent photochemical events.

Supramolecular Assemblies and Material Integration

Self-Assembly Mechanisms of Tetrapropylporphin

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. For tetrapropylporphin, these mechanisms are primarily driven by the formation of donor-acceptor pairs, π-π stacking, and metal-coordination bonds.

Tetrapropylporphin can act as an electron donor in the presence of suitable electron acceptors, leading to the formation of donor-acceptor (D-A) dyads. These dyads are non-covalently linked complexes that are fundamental to creating photoactive systems. A significant body of research has investigated the self-assembly of meso-tetraalkylporphyrins, including meso-tetrapropylporphin (H₂TPrP), with electron-accepting molecules like fullerene C₆₀. researchgate.netresearchgate.net

Spectroscopic, photophysical, and electrochemical studies have confirmed the formation of 1:1 supramolecular dyads between electron-donating porphyrins and the electron-accepting fullerene. researchgate.netresearchgate.net These non-covalent complexes are crucial for applications in artificial photosynthesis and molecular electronics. researchgate.net The stability of these dyads is quantified by the association constant (K). Research has shown that the length of the alkyl chains at the meso position of the porphyrin ring influences this association. For a series of meso-tetraalkylporphyrins, the association constants for forming dyads with fullerene C₆₀ were found to decrease as the alkyl chain length increases. researchgate.netresearchgate.netresearchgate.net

Table 1: Association Constants for Donor-Acceptor Dyads with Fullerene C₆₀

| Porphyrin Donor | Abbreviation | Association Constant (K) |

|---|---|---|

| meso-Tetramethylporphyrin | H₂TMeP | > H₂TEtP |

| meso-Tetraethylporphyrin | H₂TEtP | > H₂TPrP |

| meso-Tetrapropylporphyrin | H₂TPrP | < H₂TEtP |

This table illustrates the trend in association constants (K) where the stability of the dyad with C₆₀ decreases with increasing length of the meso-alkyl substituent. Data sourced from studies on meso-tetraalkylporphyrins. researchgate.netresearchgate.netresearchgate.net

The extended aromatic π-system of the porphyrin macrocycle is fundamental to its self-assembly behavior. libretexts.org π-π stacking interactions are non-covalent forces that occur when aromatic rings align face-to-face, driven by a combination of dispersion forces and electrostatic interactions. libretexts.orgmdpi.com These interactions play a crucial role in the formation of larger supramolecular structures from individual tetrapropylporphin molecules. nih.gov

The planar conformation of the tetrapropylporphin macrocycle, confirmed by single-crystal X-ray structure analysis, facilitates this stacking. researchgate.netresearchgate.net In solution and in the solid state, these interactions can lead to the formation of aggregates, dimers, or more complex assemblies. researchgate.net For instance, constitutional isomers of porphyrins, such as porphycenes, have been shown to form unprecedented 2:1 supramolecular sandwich complexes driven by π-π stacking interactions. researchgate.net Although they are weaker than covalent bonds, π-π stacking interactions are significant forces for stabilizing porous supramolecular frameworks and are critical in fields like materials science and enzyme design. nih.govnih.gov The strength of these interactions can be influenced by substituents on the aromatic rings, which interact directly with the adjacent ring system. nih.gov

Coordination-driven self-assembly represents a powerful strategy for constructing complex, well-defined nano-architectures. unt.edunumberanalytics.com This approach utilizes the directional and predictable nature of coordination bonds between metal ions and organic ligands to build structures like metallacages, polygons, and polymers. numberanalytics.comrsc.org In the context of tetrapropylporphin, the central cavity of the macrocycle can chelate a variety of metal ions. These metallated porphyrins can then serve as building blocks for larger supramolecular systems.

The process involves the metal center of one porphyrin unit coordinating to a ligand on an adjacent molecule, leading to the formation of extended, ordered architectures. mdpi.com A prime example is the self-assembly of porphyrin triads, where cooperative coordination between a metal in one porphyrin (e.g., Zn(II)) and a pyridyl nitrogen ligand on an adjacent Sn(IV) porphyrin directs the fabrication of uniform nanofiber aggregates. mdpi.com The presence or absence of this specific metal-ligand bonding is the key determinant for the formation of these nanoaggregates, distinguishing them from irregular aggregation. mdpi.com This strategy provides a robust platform for creating functional materials, as the resulting assemblies often exhibit enhanced stability and novel properties compared to their discrete components. unt.edu

Integration into Organized Systems

The incorporation of tetrapropylporphin into structured environments like thin films and porous matrices allows for the fine-tuning of its properties and the development of functional materials for sensing, catalysis, and optics.

The Langmuir-Blodgett (LB) technique is a sophisticated method for creating ultrathin films with a high degree of molecular organization. wikipedia.orgmdpi.com It involves transferring a monolayer of molecules from a liquid-gas interface onto a solid substrate, allowing for the construction of multilayered structures with precisely controlled thickness and homogeneity. wikipedia.orgbiolinscientific.com The molecules used are typically amphiphilic, possessing both hydrophilic and hydrophobic parts. wikipedia.org

The LB method is widely used for creating organized films of porphyrins and other tetrapyrroles for applications in sensors, electronics, and biomimetic membranes. mdpi.commdpi.com Porphyrins can be chemically modified to possess the necessary amphiphilic character for LB film deposition. While the LB technique is established as a powerful tool for arranging porphyrin molecules into functional thin films, specific studies focusing solely on the deposition of unsubstituted tetrapropylporphin into LB films are not prominent in the surveyed literature. The technique's applicability, however, suggests a viable pathway for integrating tetrapropylporphin into highly ordered, two-dimensional systems, provided it is appropriately functionalized.

Incorporating tetrapropylporphin into nanoporous matrices like silicate (B1173343) gels is a method used to study the molecule in an isolated, constrained environment and to create novel optical materials. researchgate.netdntb.gov.ua These gels are rigid, transparent materials with a network of interconnected pores on the nanometer scale. academie-sciences.fr Tetrapropylporphin can be introduced into these matrices by impregnating the gel with a solution of the pigment. researchgate.netbsatu.by

Studies of meso-tetrapropylporphin embedded in silicate gel matrices have revealed detailed insights into its photophysical properties. By comparing the absorption, fluorescence, and fluorescence excitation spectra of the porphyrin in the gel with its spectra in acidified solutions, researchers have been able to analyze the cationic forms of the molecule that arise within the matrix. researchgate.netdntb.gov.ua These spectroscopic investigations have been conducted at various temperatures, including room temperature (300 K), liquid nitrogen temperature (77 K), and liquid helium temperature (4.2 K), providing a comprehensive understanding of the vibronic structure and the influence of the rigid matrix on the porphyrin's electronic states. researchgate.net This integration into nanoporous hosts is a key strategy for developing materials with specific spectroscopic and sensory capabilities. acs.org

Formation of Self-Assembled Multilayer Films

The construction of self-assembled multilayer films is a versatile strategy for creating well-defined architectures with tetrapropylporphin at the molecular level. The layer-by-layer (LbL) technique is a prominent method for fabricating these films, offering precise control over their structure, composition, and thickness. mdpi.com This process involves the alternating deposition of materials with complementary interactions, most commonly oppositely charged polyelectrolytes, onto a solid substrate. mdpi.comwordpress.com

The driving forces behind the assembly of these multilayer films are primarily non-covalent interactions. mdpi.com These include:

Electrostatic Interactions: This is the most studied interaction, occurring between electrically charged molecules and surfaces. mdpi.com For instance, positively charged porphyrins can be assembled with negatively charged polymers.

π-π Stacking: The planar aromatic cores of porphyrin molecules facilitate stacking interactions, which are crucial for forming one-dimensional columnar assemblies with notable photophysical properties. researchgate.net

Hydrogen Bonding: These interactions contribute to the directional growth and stability of the supramolecular structures. researchgate.net

Hydrophobic Interactions: In aqueous environments, the hydrophobic nature of the porphyrin core can drive aggregation and assembly. mdpi.comnih.gov

The formation of these films can be initiated by various stimuli and methods. For example, the Langmuir-Blodgett technique has been a dominant method for creating multilayered organic films by transferring monolayers from a water surface to a solid substrate. wordpress.com Another approach involves assembling a monolayer at the interface between a solidifiable fluid, like a UV-curable resin, and a second fluid (air or another liquid), and then solidifying the film to embed the monolayer. google.com The properties of the resulting films, such as their hydrophilicity or hydrophobicity, can be controlled by the choice of the constituent polyelectrolytes. mdpi.com

Functional Properties of Supramolecular Tetrapropylporphin Assemblies

The organization of tetrapropylporphin molecules into supramolecular assemblies gives rise to emergent functional properties that are not present in individual molecules. These collective behaviors are highly dependent on the structure and arrangement of the porphyrin units within the assembly.

Charge Transport and Energy Transfer in Assemblies

Supramolecular assemblies of porphyrins are excellent platforms for studying and utilizing photoinitiated charge and energy transfer processes. nih.gov The close proximity and ordered arrangement of the porphyrin chromophores within the assembly facilitate efficient transfer of electronic excitation energy or charge following the absorption of light.

Charge Transport: In donor-acceptor (D-A) systems, where electron-donating and electron-accepting molecules are arranged in a controlled manner, photoinduced electron transfer can occur, leading to charge separation. researchgate.net The efficiency of this process is highly dependent on the electronic coupling between the donor and acceptor units. nih.gov For example, in a multichromophoric array consisting of four zinc porphyrins attached to a perylene-3,4:9,10-bis(dicarboximide) (PDI) core, the different attachment positions (1,7- versus N,N'-) on the PDI result in distinct electronic couplings and, consequently, different pathways for electron transfer. nih.gov The formation of hierarchical supramolecular structures through a combination of metal-ligand coordination and π-π stacking can lead to facile charge separation and transport through multiple pathways. nih.gov

Energy Transfer: The process of energy transfer is fundamental to artificial light-harvesting systems. researchgate.net In these systems, energy absorbed by one chromophore (the donor) is transferred to an adjacent chromophore (the acceptor). rsc.org This can occur through several mechanisms, with Förster Resonance Energy Transfer (FRET) and Dexter electron exchange being the most common. The efficiency of energy transfer is critically dependent on the distance and orientation between the donor and acceptor molecules. Supramolecular assemblies allow for the precise positioning of porphyrin units to optimize these parameters. For instance, supramolecular constructs can be designed to undergo multi-step energy transfer, mimicking the complex processes found in natural photosynthesis. researchgate.net

Tailoring Assembly Structure for Tunable Properties

A key advantage of supramolecular chemistry is the ability to tune the functional properties of an assembly by modifying its structure. This can be achieved by altering the molecular building blocks or by controlling the self-assembly conditions.

The chemical modification of the tetrapropylporphin core or its peripheral substituents can significantly influence the resulting supramolecular architecture and its properties. For example, the introduction of specific functional groups can promote different non-covalent interactions, leading to the formation of distinct assembly morphologies such as nanorods, fibers, or spherical aggregates. mdpi.com The choice of metal ion in metalloporphyrins can also have a large impact on the stability and excited-state dynamics of the resulting films. researchgate.net

Future Research Directions and Emerging Areas

Exploration of Novel Tetrapropylporphin Derivatives for Enhanced Functionality

Research into tetrapropylporphyrin (TPrP) and its analogues continues to focus on synthesizing novel derivatives to unlock enhanced functionalities. Modifications at the meso-alkyl positions or the porphyrin macrocycle itself are key strategies for tailoring properties such as solubility, electronic behavior, and catalytic activity aip.orgresearchgate.netresearchgate.net. For instance, introducing polar functional groups (e.g., carboxylic acids, amines) can significantly improve water solubility and facilitate interactions with biological systems or surfaces, paving the way for applications in biosensing or targeted drug delivery researchgate.netacs.org. Conversely, extending the π-conjugation through the incorporation of aromatic substituents or ring fusion can tune the absorption and emission spectra, making these derivatives promising candidates for optoelectronic devices like organic photovoltaics and light-emitting diodes cmu.edu. Furthermore, the strategic coordination of various metal ions within the TPrP core is crucial for developing highly efficient catalysts and photochemically active materials, such as those used in photodynamic therapy or photocatalysis, by influencing redox potentials and excited-state dynamics researchgate.netscribd.comresearchgate.net.

Table 1: Strategies for Functionalizing Tetrapropylporphyrin Derivatives

| Modification Strategy | Targeted Enhanced Functionality | Rationale/Mechanism | Potential Applications |

| Peripheral Alkylation/Arylation | Solubility, Steric hindrance, Electronic tuning | Modifies π-conjugation, influences intermolecular interactions, affects macrocycle planarity/distortion aip.orgresearchgate.netnrel.gov | Optoelectronics, sensors, catalysts, host-guest chemistry researchgate.net |

| Introduction of Polar/Charged Groups | Water solubility, Surface adhesion, pH responsiveness | Enhances interaction with polar media/surfaces, ion-pairing, potential for self-assembly researchgate.netacs.org | Biomedical applications, sensing, water purification, advanced materials |

| Metalation of the Porphyrin Core | Catalytic activity, Photophysical properties (luminescence, O2 generation) | Central metal ion influences redox potential, electronic states, and coordination chemistry researchgate.netscribd.comresearchgate.net | Catalysis, photodynamic therapy, light-emitting devices, electrochemical sensors |

| Incorporation into Polymers/Nanomaterials | Material stability, Controlled release, Enhanced charge transport | Creates composite materials with synergistic properties, ordered arrays researchgate.netresearchgate.netresearchgate.netresearchgate.net | Advanced composites, drug delivery systems, photocatalysis, electronic materials |

| Supramolecular Assembly Design | Ordered structures, Enhanced light harvesting, Molecular recognition | π-π stacking, hydrogen bonding, coordination interactions leading to defined architectures researchgate.netresearchgate.netresearchgate.net | Self-assembled functional materials, molecular electronics, sensing platforms |

| Macrocycle Modification (e.g., ring fusion) | Altered electronic structure, Extended conjugation, Novel optical properties | Changes in the electronic delocalization pathways and energy levels cmu.eduacs.org | Novel optical materials, advanced chromophores, photosensitizers |

Advanced Materials Science: Integration into Hybrid and Nanoscale Systems

The integration of tetrapropylporphyrin into advanced materials, particularly in hybrid and nanoscale systems, presents significant opportunities for developing novel functional materials cmu.eduresearchgate.netresearchgate.netresearchgate.netresearchgate.netktu.ltwikipedia.org. Research is actively exploring the creation of composite materials by combining TPrP with fullerenes, carbon nanomaterials, or polymers to engineer materials with tailored optoelectronic and photoactive properties researchgate.netresearchgate.net. Future efforts will focus on precise control over the self-assembly of TPrP molecules, either independently or in conjunction with other components, to form well-defined supramolecular architectures. This controlled assembly is vital for optimizing charge transport, light harvesting, and sensing capabilities in applications ranging from organic electronics and solar cells to advanced chemical sensors. The development of TPrP-based nanostructures, such as nanoparticles or ordered thin films, will also be a significant focus in materials science research.

Development of High-Resolution Characterization Techniques for Complex Assemblies

As tetrapropylporphyrin is increasingly incorporated into intricate material architectures and supramolecular assemblies, there is a growing demand for advanced, high-resolution characterization techniques researchgate.netweizmann.ac.ilnih.govnih.govnih.gov. Future research directions will involve the development and application of sophisticated spectroscopic methods, such as single-molecule spectroscopy and advanced NMR techniques (e.g., solid-state NMR weizmann.ac.il), alongside high-resolution microscopy (e.g., atomic force microscopy). These techniques are essential for probing the precise structure, dynamics, and electronic properties of TPrP within complex systems at the molecular level. Methods capable of elucidating the arrangement and interactions within TPrP-based assemblies, such as advanced X-ray diffraction or scattering techniques, will be crucial for understanding structure-property relationships and guiding the rational design of new functional materials.

Q & A

Q. How to design a data management plan (DMP) for long-term Tetrapropylporphin research projects?

- Methodological Answer : Structure the DMP to include:

- Metadata standards : Include experimental parameters (e.g., solvent purity, instrument calibration dates).

- Version control : Use GitLab or GitHub for code/script updates in computational studies.

- Archiving : Store raw data in institutional repositories with embargo periods aligned to publication timelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.